N-(p-Toluenesulfonyl)-L-phenylalanine

Übersicht

Beschreibung

“N-(p-Toluenesulfonyl)-L-phenylalanine” is a chemical compound that is often used in laboratory settings . It is derived from p-toluenesulfonyl chloride, which is used as a precursor in the production of dyes and saccharin .

Synthesis Analysis

The synthesis of “N-(p-Toluenesulfonyl)-L-phenylalanine” involves several steps. One method involves the use of p-toluenesulfonyl azide and 1-(4-prop-2-ynyloxyphenyl)ethanone in the presence of catalytic amounts of copper(I) salicylate . Another method involves the use of a well-defined and bench-stable Mn (I) PNP pincer precatalyst for an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents .Molecular Structure Analysis

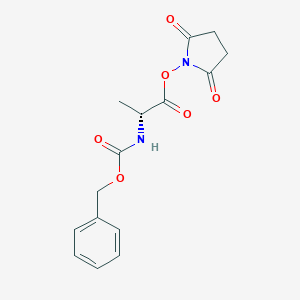

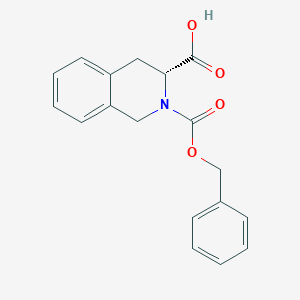

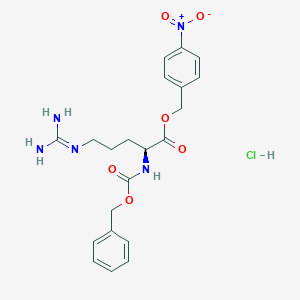

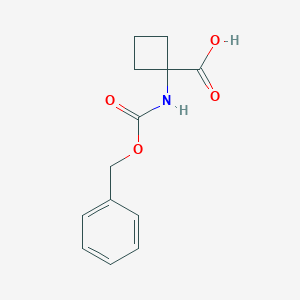

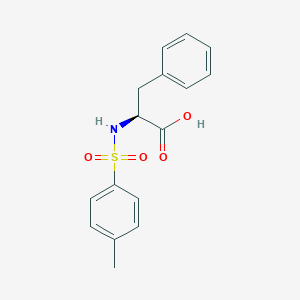

The molecular formula of “N-(p-Toluenesulfonyl)-L-phenylalanine” is C16H16ClNO3S, and its molecular weight is 337.82 . The structure includes a toluenesulfonyl group attached to a phenylalanine molecule .Chemical Reactions Analysis

“N-(p-Toluenesulfonyl)-L-phenylalanine” can undergo various chemical reactions. For instance, it can undergo mono-N-alkylation in the presence of a well-defined and bench-stable Mn (I) PNP pincer precatalyst . It can also react with p-toluenesulfonyl chloride (tosyl chloride, p-TosCl) in pyridine solution to yield alkyl tosylates .Physical And Chemical Properties Analysis

“N-(p-Toluenesulfonyl)-L-phenylalanine” is a solid at room temperature. It is sensitive to moisture and should be stored under inert gas . Its melting point is 132 °C .Wissenschaftliche Forschungsanwendungen

Protein Synthesis

“N-(p-Toluenesulfonyl)-L-phenylalanyl chloride”, a synthetic compound belonging to the tosylates family, has found extensive applications in scientific research. One of its primary uses is in protein synthesis .

Peptide Synthesis

This compound is also used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological functions.

Peptide-Protein Conjugation

Another significant application of “N-(p-Toluenesulfonyl)-L-phenylalanyl chloride” is in peptide-protein conjugation . This process involves the covalent attachment of peptides to proteins, which is essential in various biological and medical research fields.

Synthesis of N-sulfonyl-1-aryloxy acrylimidate

The compound has been used in the formation of N-sulfonyl-1-aryloxy acrylimidate . This process involves a CuAAC reaction, a ketenimine formation, and subsequent rearrangement between an aryl propargyl ether and a sulfonyl azide .

Production of Dyes

p-Toluenesulfonyl chloride, a related compound, is used as a precursor in the production of dyes . Dyes are substances that impart color to a material.

Production of Saccharin

p-Toluenesulfonyl chloride is also used in the production of saccharin , an artificial sweetener.

Detection of COVID-19 Virus N Protein

A study developed a COVID-19 N protein detect strip based on p-toluenesulfonyl modified rare earth fluorescent microspheres . The p-toluenesulfonyl-activated nanomaterials provide reactive sulfonyl esters to covalently attach antibodies or other ligands containing primary amino or sulfhydryl groups to the nanomaterial surface .

Flow-Promoting Agent for Paints

p-Toluenesulfonyl chloride is employed as a flow-promoting agent for paints . It helps to improve the flow and leveling properties of paint.

Safety and Hazards

Wirkmechanismus

Target of Action

P-toluenesulfonyl derivatives have been used in various biochemical applications, including as a protective group for amines .

Mode of Action

Tos-Phe-OH, like other tosyl compounds, can act as a protective group for amines . The tosyl group (Ts) is a good leaving group, which makes tosylated compounds useful in nucleophilic substitution reactions . The tosyl group can be removed under certain conditions, such as reductive cleavage with samarium diiodide .

Biochemical Pathways

Tosylated compounds are often used in organic synthesis, where they can participate in various reactions, including nucleophilic substitutions .

Pharmacokinetics

The pharmacokinetic properties of tosylated compounds can vary widely depending on the specific compound and its chemical structure .

Result of Action

Tosylated compounds can have various effects depending on their specific chemical structure and the context in which they are used .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tos-Phe-OH. For example, the pH of the environment can affect the stability of tosylated compounds . Additionally, factors such as temperature and solvent can influence the reactions in which these compounds participate .

Eigenschaften

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRCVIZBNRUWLY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(p-Toluenesulfonyl)-L-phenylalanine | |

CAS RN |

13505-32-3 | |

| Record name | L-Phenylalanine, N-((4-methylphenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.